molecular formula C12H15NO B8549076 1-(5-methyl-1H-indol-3-yl)propan-2-ol

1-(5-methyl-1H-indol-3-yl)propan-2-ol

Cat. No.: B8549076
M. Wt: 189.25 g/mol
InChI Key: UKSMHIFLWPJCED-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-indol-3-yl)propan-2-ol (CAS: 3364-35-0) is an indole derivative featuring a propan-2-ol group directly attached to the 3-position of the indole ring and a methyl substituent at the 5-position. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol . The compound’s structure combines the aromatic indole scaffold, known for its role in neurotransmitter systems (e.g., serotonin), with a secondary alcohol moiety, which may influence solubility and receptor interactions.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(5-methyl-1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-8-3-4-12-11(5-8)10(7-13-12)6-9(2)14/h3-5,7,9,13-14H,6H2,1-2H3

InChI Key

UKSMHIFLWPJCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional distinctions between 1-(5-methyl-1H-indol-3-yl)propan-2-ol and its analogs:

Compound Name Substituents/Modifications Key Features Pharmacological Activity (if reported) Reference
This compound 5-methylindole, propan-2-ol at C3 Secondary alcohol, methyl at C5 Not explicitly reported
1-(1H-Indol-3-yloxy)propan-2-ol Ether linkage (O) between indole and propanol Oxygen spacer, primary alcohol Synthetic target for alkaloid studies
1-(5-Bromo-1H-indol-3-yl)propan-2-ol (R-form) 5-bromoindole, chiral center Bromine substituent, enantiomer Potential chiral synthon for drug design
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol Ethanol chain, chlorine at C5, methyl at N1 Shorter chain, halogenated Safety data available (skin/eye irritant)
1-(5-Methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol Diphenylindole, morpholine at propanol Bulky substituents, tertiary amine Not reported; structural complexity
3-(1H-Indol-3-yl)propan-1-ol Primary alcohol, no methyl at C5 Longer alkyl chain, unsubstituted No activity data

Pharmacological and Functional Comparisons

  • Adrenergic Receptor Interactions: Compounds like 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit α₁-adrenolytic activity due to their phenoxyethylamino side chains, which are absent in the target compound.
  • Safety and Handling: Halogenated derivatives like 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol require stringent safety protocols (e.g., skin protection), suggesting that substituents (halogens, methyl groups) influence toxicity profiles .

Physicochemical Properties

  • Solubility : The morpholine-containing analog () is expected to exhibit higher water solubility due to its tertiary amine, whereas the 5-methyl group in the target compound may reduce polarity .
  • Molecular Weight and logP : The target compound (MW: 175.23) is smaller and likely more lipophilic than diphenylindole derivatives (e.g., MW: 429.56 in ), impacting bioavailability .

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